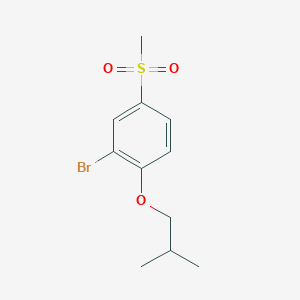

2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene

Description

2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene is a brominated aromatic compound featuring an isobutoxy group at the 1-position and a methylsulfonyl group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions.

Properties

Molecular Formula |

C11H15BrO3S |

|---|---|

Molecular Weight |

307.21 g/mol |

IUPAC Name |

2-bromo-1-(2-methylpropoxy)-4-methylsulfonylbenzene |

InChI |

InChI=1S/C11H15BrO3S/c1-8(2)7-15-11-5-4-9(6-10(11)12)16(3,13)14/h4-6,8H,7H2,1-3H3 |

InChI Key |

QNSOTYBJSOJFPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)S(=O)(=O)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the isobutoxy and methylsulfonyl groups. One common method involves the bromination of 1-isobutoxy-4-(methylsulfonyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylsulfonyl group can be further oxidized to sulfone derivatives.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Copper(I) iodide and benzene sulfonamide can be used to form N-aryl sulfonamide derivatives.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-aryl amine derivative, while oxidation would produce a sulfone.

Scientific Research Applications

2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: The compound can be used in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isobutoxy and methylsulfonyl groups can influence the compound’s reactivity and solubility. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The compound’s reactivity and applications are influenced by its substituents. Key comparisons include:

¹Calculated based on molecular formula (C₁₁H₁₅BrO₃S).

- Steric Effects : The isobutoxy group in the target compound introduces significant steric hindrance compared to the methyl group in 2-bromo-1-methyl-4-(methylsulfonyl)benzene. This may reduce reactivity in crowded reaction environments, such as nucleophilic aromatic substitutions .

- Electronic Effects : The methylsulfonyl group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attacks. However, its position relative to the bromo substituent (para in the target vs. meta in ’s MQI derivatives) may alter regioselectivity .

Market and Production Insights

While direct data on the target compound is unavailable, the global market for 2-bromo-1-methyl-4-(methylsulfonyl)benzene (2020–2025) provides context:

- Production Value : Estimated at significant levels due to demand in pharmaceuticals and agrochemicals .

- Cost Factors : The isobutoxy variant likely incurs higher synthesis costs due to the complexity of introducing and stabilizing bulky substituents.

Physical Properties and Purity

- Purity Standards : Analogues like 4-bromo-2-methoxy-1-(methoxymethoxy)benzene are commercially available at ≥98% purity, suggesting similar benchmarks for the target compound .

- Solubility: The isobutoxy group may improve solubility in nonpolar solvents compared to methoxy or methyl analogues.

Research Findings and Implications

Regioselectivity : The ortho-bromo and para-sulfonyl arrangement in the target compound may favor electrophilic substitutions at the 5-position, contrasting with meta-directed reactivity in MQI derivatives .

Industrial Relevance : Methyl-substituted variants dominate commercial markets due to simpler synthesis, but isobutoxy derivatives could offer niche applications in asymmetric catalysis or high-stability intermediates .

Biological Activity

2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, an isobutoxy group, and a methylsulfonyl group attached to a benzene ring. These structural components contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interactions. This is particularly relevant in studies focused on enzyme kinetics and inhibition assays.

- Protein-Ligand Interactions : It can also act as a ligand that modifies protein functions, influencing cellular signaling pathways and biochemical processes.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of methylsulfonylbenzene have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Anticancer Potential

The compound's structure suggests potential anticancer activity through modulation of pathways involved in cell proliferation and apoptosis. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.

Case Studies

- Enzyme Inhibition Studies : A study investigated the inhibition of COX-2 by various methylsulfonyl derivatives, revealing that certain substitutions significantly enhanced inhibitory potency compared to standard drugs like diclofenac and indomethacin. The findings suggest that this compound could be a candidate for further exploration in anti-inflammatory drug development.

- Cell Culture Experiments : In vitro studies using human cancer cell lines showed that compounds with similar functional groups exhibit cytotoxic effects, leading to reduced viability and increased apoptosis rates. These results highlight the need for further investigation into the specific mechanisms by which this compound affects cancer cell biology.

Research Findings

Recent literature reviews have summarized the biological activities associated with sulfonyl-containing compounds, emphasizing their role in drug discovery. The following key points were noted:

- Structure-Activity Relationships (SAR) : Modifications to the benzene ring or substituents can significantly alter biological activity.

- Synergistic Effects : Combinations of this compound with other anti-inflammatory agents may enhance therapeutic efficacy while reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.